(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one
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Overview
Description
(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the methoxystyryl group in its structure enhances its potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one typically involves the condensation of 3-methoxybenzaldehyde with 1-methylquinoxalin-2(1H)-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the styryl group can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxyphenyl)styryl-1-methylquinoxalin-2(1H)-one.
Reduction: Formation of 3-(3-methoxyphenylethyl)-1-methylquinoxalin-2(1H)-one.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Shows promising anticancer activity by inhibiting the proliferation of cancer cells.
Industry: Potential use as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to tubulin, inhibiting microtubule assembly and disrupting cell division.
Pathways Involved: The compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the NF-κB signaling pathway.
Comparison with Similar Compounds
Similar Compounds
(E)-1-benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one: Similar structure with a benzyl group instead of a methyl group.
(E)-2-(3-methoxystyryl)-1-(2-pyridyl)-1H-benzimidazole: Contains a benzimidazole ring instead of a quinoxaline ring.
Uniqueness
(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is unique due to its specific substitution pattern and the presence of both methoxystyryl and quinoxaline moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[(E)-2-(3-methoxyphenyl)ethenyl]-1-methylquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20-17-9-4-3-8-15(17)19-16(18(20)21)11-10-13-6-5-7-14(12-13)22-2/h3-12H,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFVNJWZYZSABM-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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